Ethyl 2-Aminoisobutyrate: A Technical Guide for Drug Development Professionals
Ethyl 2-Aminoisobutyrate: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, particularly in the realm of peptide therapeutics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, Ethyl 2-Aminoisobutyrate, the ethyl ester of α-aminoisobutyric acid (Aib), stands out as a pivotal building block. Its unique gem-dimethyl substitution pattern imparts profound conformational constraints on peptide backbones, offering a powerful tool to engineer molecules with enhanced stability, predictable secondary structures, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of ethyl 2-aminoisobutyrate, designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this versatile molecule in their therapeutic design strategies.
Core Physicochemical Properties
Ethyl 2-aminoisobutyrate is most commonly handled in its hydrochloride salt form due to its enhanced stability and solubility in polar solvents. However, understanding the properties of both the free base and the salt is crucial for its effective application in synthesis and formulation.
Ethyl 2-Aminoisobutyrate Hydrochloride
The hydrochloride salt is a white to off-white crystalline solid, readily soluble in water and alcohols.[1]
| Property | Value | Source(s) |
| CAS Number | 17288-15-2 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Melting Point | 156-161 °C | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and methanol. |
Ethyl 2-Aminoisobutyrate (Free Base)
The free base is a less commonly isolated intermediate but its properties are essential for understanding its reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Boiling Point | ~112-113 °C (structurally similar ethyl isobutyrate) | [3] |
| Density | ~0.865 g/mL (structurally similar ethyl isobutyrate) | [3] |
| Solubility | Soluble in organic solvents like ether, ethanol. Insoluble in water. | [3] |
Synthesis and Manufacturing
The synthesis of ethyl 2-aminoisobutyrate is a critical process for its application in pharmaceutical development. The most common and industrially scalable methods involve the esterification of 2-aminoisobutyric acid (Aib).
Synthesis of the Precursor: 2-Aminoisobutyric Acid (Aib)
The foundational precursor, 2-aminoisobutyric acid, is typically synthesized via the Strecker synthesis. This well-established method provides a reliable route to Aib from readily available starting materials.
Workflow for Strecker Synthesis of 2-Aminoisobutyric Acid:
Caption: Strecker synthesis of 2-aminoisobutyric acid.
Esterification to Ethyl 2-Aminoisobutyrate
The conversion of Aib to its ethyl ester is most efficiently achieved through acid-catalyzed esterification. Two primary methods are prevalent: Fischer esterification and the use of thionyl chloride.
The reaction of 2-aminoisobutyric acid with ethanol in the presence of thionyl chloride is a robust and high-yielding method for preparing the hydrochloride salt of ethyl 2-aminoisobutyrate directly.
Experimental Protocol: Synthesis of Ethyl 2-Aminoisobutyrate Hydrochloride
-
Reaction Setup: Suspend 2-aminoisobutyric acid (1.0 eq) in absolute ethanol (5-10 volumes).
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting solid residue, which is the hydrochloride salt, can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
The use of thionyl chloride serves a dual purpose: it acts as a dehydrating agent to drive the esterification equilibrium towards the product and it generates HCl in situ, which catalyzes the reaction and forms the hydrochloride salt of the product.
-
The initial cooling is crucial to control the exothermic reaction between thionyl chloride and ethanol.
-
Refluxing ensures the reaction goes to completion.
Workflow for Thionyl Chloride Esterification:
Caption: Esterification using the thionyl chloride method.
Fischer esterification involves heating the amino acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or gaseous HCl.[4][5]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 2-aminoisobutyric acid (1.0 eq) in a large excess of absolute ethanol (acting as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or bubble anhydrous HCl gas through the mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield the free base.
Spectroscopic and Analytical Characterization
Thorough characterization of ethyl 2-aminoisobutyrate is essential for quality control and regulatory compliance. The following are typical spectroscopic data for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of ethyl 2-aminoisobutyrate is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the two equivalent methyl groups at the α-carbon. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the quaternary α-carbon, the two equivalent α-methyl carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of ethyl 2-aminoisobutyrate will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.
Reactivity and Applications in Drug Development
The primary utility of ethyl 2-aminoisobutyrate in drug development stems from the conformational constraints imposed by its parent amino acid, Aib.
Conformational Control in Peptides
The gem-dimethyl group of the Aib residue sterically restricts the Ramachandran angles (φ, ψ) of the peptide backbone, strongly favoring the adoption of helical secondary structures, such as 3₁₀-helices and α-helices. This predictable induction of helicity is a powerful tool for designing peptides with well-defined three-dimensional structures.
Logical Relationship of Aib Incorporation:
Caption: Impact of Aib incorporation on peptide properties.
Enhancing Proteolytic Stability
The steric bulk of the Aib residue shields the adjacent peptide bonds from enzymatic cleavage by proteases. This leads to a significant increase in the in vivo half-life of Aib-containing peptides, a critical attribute for therapeutic efficacy.
Applications in Peptide-Based Therapeutics
Ethyl 2-aminoisobutyrate serves as a readily available and reactive building block for the solid-phase or solution-phase synthesis of Aib-containing peptides. Its ester functionality is easily coupled to the N-terminus of a growing peptide chain.
Examples of Therapeutic Areas:
-
Metabolic Diseases: Analogs of glucagon-like peptide-1 (GLP-1) incorporating Aib have been explored to enhance their stability against dipeptidyl peptidase-4 (DPP-4) degradation, prolonging their insulinotropic effects.
-
Antimicrobial Peptides: The introduction of Aib can stabilize the helical structures crucial for the membrane-disrupting activity of many antimicrobial peptides.
-
Oncology: Aib-containing peptides are being investigated for their ability to mimic helical protein domains involved in protein-protein interactions, thereby acting as inhibitors in cancer signaling pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-aminoisobutyrate and its hydrochloride salt.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6] Keep containers tightly closed.
-
Toxicity: The hydrochloride salt is classified as a skin, eye, and respiratory irritant.[2] The toxicological properties of the free base have not been as thoroughly investigated.
Conclusion
Ethyl 2-aminoisobutyrate is a valuable and versatile building block in the design and synthesis of peptide-based therapeutics. Its ability to enforce helical conformations and enhance proteolytic stability provides a rational and effective strategy for optimizing the drug-like properties of peptides. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is paramount for its successful application in the development of next-generation peptide drugs.
References
-
PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. 1H-NMR of compound (I) 1H-NMR spectroscopies of the ethyl.... Retrieved from [Link]
-
Fletcher, S. P., Solà, J., Holt, D., Brown, R. A., & Clayden, J. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 7, 1304–1309. [Link]
-
University of California, Irvine. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
- JP4356292B2 - Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
-
Advanced Biotech. (2025, January 24). Safety Data Sheet: Ethyl Isobutyrate natural. Retrieved from [Link]
- US20050192460A1 - Process for preparing amino acid esters and their acid addition salts. (n.d.). Google Patents.
-
ResearchGate. (2025, December 22). Synthesis of enantiomerically enriched (R)-¹³C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001906). Retrieved from [Link]
- Suhm, M. A., et al. (n.d.). Temperature-dependent intensity anomalies in amino acid esters: Weak hydrogen bonds in protected glycine, alanine and valine. University of Göttingen.
-
SpectraBase. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
NIST. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707.
-
PubChem. (n.d.). Ethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Prien, J. M., Prater, B. D., Qin, Q., & Cockrill, S. L. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. Analytical Chemistry, 82(4), 1498–1508. [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325.
-
El-Sayed, M. A., et al. (2014). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 19(12), 20566-20586. [Link]
-
Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311. [Link]
-
Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, Z., Shao, G., Wang, X., Wang, R., & Fu, C. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48. [Link]
-
ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of.... Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2020). Peptide Therapeutics 2.0. Molecules, 25(10), 2293. [Link]
-
ResearchGate. (n.d.). FTIR spectra of a) P-IAEA; b) P-M. Retrieved from [Link]
- EP0190687A1 - Process for preparing ethyl-alpha-(1-carboxyethyl)-amino-gamma-oxo-gamma-phenylbutyrate. (n.d.). Google Patents.
-
Kumar, A., & Kumar, S. (2022). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ChemRxiv. [Link]
-
de Souza, A. C. N., et al. (2022). Physiological and Morphological Response Mechanisms of Theobroma cacao L. Rootstocks Under Flooding and Evaluation of Their Adaptability. Plants, 11(15), 1999. [Link]
- Menati, S., et al. (2020). Synthesis, characterization and crystal structure of a new azo-Schiff base "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate". Journal of Molecular Structure, 1220, 128713.
Sources
- 1. scbt.com [scbt.com]
- 2. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminoisobutyric acid, TMS [webbook.nist.gov]
- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. afgsci.com [afgsci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
